![molecular formula C18H16ClN3O3S B2437267 2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1334370-15-8](/img/structure/B2437267.png)
2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as COE-672 and is a sulfonamide derivative of pyrimidine.
Scientific Research Applications
Vasospasm Treatment in Subarachnoid Hemorrhage
One significant application of compounds structurally related to 2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is in treating cerebral vasospasm following a subarachnoid hemorrhage. Zuccarello et al. (1996) investigated the oral treatment with endothelin receptor antagonists, including a related benzenesulfonamide, demonstrating their potential in preventing delayed cerebral vasospasm, a serious complication of subarachnoid hemorrhage (Zuccarello et al., 1996).
Anticancer and Anti-HIV Agents
Derivatives of benzenesulfonamides show promise in anticancer and anti-HIV treatments. Pomarnacka and Kozlarska-Kedra (2003) synthesized 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)semicarbazides and 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides, which demonstrated moderate anticancer activity and significant anti-HIV effects (Pomarnacka & Kozlarska-Kedra, 2003).
Inhibition of Pneumocystis Carinii Dihydrofolate Reductase
Triazenyl-substituted pyrimethamine derivatives, structurally related to benzenesulfonamides, were found effective in inhibiting Pneumocystis carinii dihydrofolate reductase, an enzyme crucial for microbial survival. This finding by Stevens et al. (1997) suggests potential applications in treating infections caused by Pneumocystis carinii (Stevens et al., 1997).
Synthesis and Antimicrobial Activity
Sarvaiya et al. (2019) investigated the synthesis of various benzenesulfonamide derivatives, exploring their antimicrobial activities against bacteria and fungi. Their findings underline the potential use of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Molecular Modeling and QSAR Studies for Antitumor Evaluation
Tomorowicz et al. (2020) synthesized a series of benzenesulfonamide derivatives and conducted molecular modeling and quantitative structure–activity relationship (QSAR) studies. They found significant cytotoxic activity against various cancer cell lines, offering insights into the potential use of these compounds in cancer treatment (Tomorowicz et al., 2020).
properties
IUPAC Name |
2-chloro-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-8-4-5-9-17(15)26(24,25)21-10-11-22-13-20-16(12-18(22)23)14-6-2-1-3-7-14/h1-9,12-13,21H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHMMMXDLSCALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide |
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